

In-Depth Technical Guide: Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-Butyl 2,4-dioxopiperidine-1-carboxylate*

Cat. No.: *B051416*

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CAS Number: 845267-78-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 2,4-dioxopiperidine-1-carboxylate**, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of therapeutic agents, particularly as a precursor for selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical and Physical Properties

Tert-butyl 2,4-dioxopiperidine-1-carboxylate is a solid compound at room temperature.[\[4\]](#) Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ NO ₄	[4]
Molecular Weight	213.23 g/mol	[4]
CAS Number	845267-78-9	[4]
Appearance	Solid	[4]
Storage Class	11 (Combustible Solids)	[4]
InChI Key	SLCAHLSQXDNQSF-UHFFFAOYSA-N	[4]
SMILES	CC(C)(C)OC(=O)N1CCC(=O)CC1=O	[4]

Spectroscopic Data

Key spectroscopic data for the characterization of **tert-butyl 2,4-dioxopiperidine-1-carboxylate** are provided below.

Spectrum Type	Data	Reference
¹ H NMR (300 MHz, CDCl ₃)	δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H)	[2]
LCMS	211.9 (M-H) ⁺	[2]

Experimental Protocols

Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

A common and effective method for the synthesis of **tert-butyl 2,4-dioxopiperidine-1-carboxylate** involves the condensation of N-Boc-β-alanine with Meldrum's acid, followed by cyclization.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Materials:

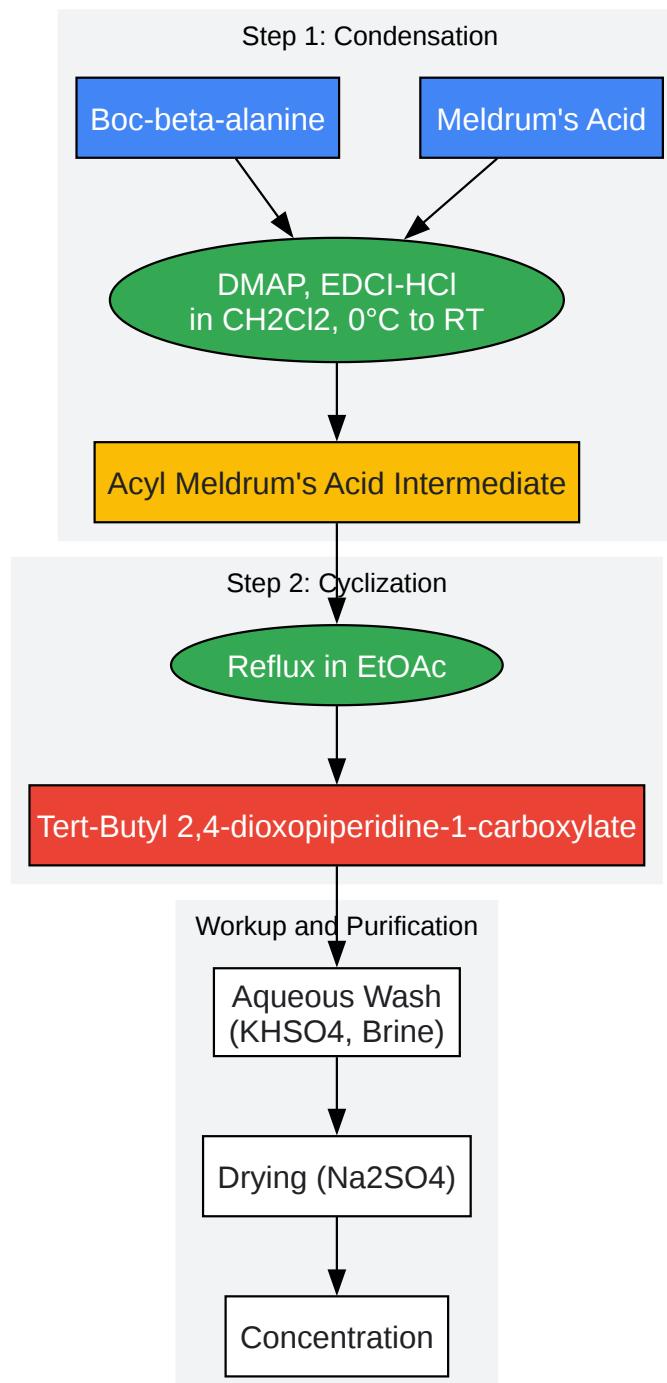
- 3-((tert-butoxycarbonyl)amino)propanoic acid (Boc- β -alanine)
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- 4-Dimethylaminopyridine (DMAP)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Ethyl acetate (EtOAc)
- 5% aqueous Potassium bisulfate (KHSO_4)
- Saturated brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottomed flask, add Boc- β -alanine, Meldrum's acid (1.1 equiv), and DMAP (1.5 equiv) and dissolve in anhydrous dichloromethane.[5][6]
- Cool the reaction mixture to 0°C in an ice bath.[2][5][6]
- Add EDCI-HCl (1.2 equiv) to the flask.[5][6]
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]
- Upon completion, dilute the mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.[2]
- Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
- Concentrate the organic layer under reduced pressure to obtain the crude intermediate.[2]
- Dissolve the crude product in ethyl acetate and reflux for 4 hours to induce cyclization.[2]

- Evaporate the volatiles under reduced pressure to yield **tert-butyl 2,4-dioxopiperidine-1-carboxylate**.^[2]

Synthesis Workflow of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate



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Caption: Synthesis of **Tert-Butyl 2,4-dioxopiperidine-1-carboxylate**.

Regioselective γ -Alkylation

This compound serves as a versatile substrate for regioselective γ -alkylation, providing access to a variety of 5-substituted 2,4-dioxopiperidines.[\[5\]](#)[\[6\]](#)

Materials:

- **Tert-butyl 2,4-dioxopiperidine-1-carboxylate**
- Alkyl halide (e.g., n-propyl bromide)
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dichloromethane (CH_2Cl_2)
- 5% aqueous Potassium bisulfate (KHSO_4)
- 4 M HCl in dioxane

Procedure:

- Dissolve **tert-butyl 2,4-dioxopiperidine-1-carboxylate** and the alkyl halide (4 equiv) in anhydrous THF under a nitrogen atmosphere.[\[6\]](#)
- Cool the solution to -20°C.[\[6\]](#)
- Add LiHMDS (2.5 equiv) dropwise to the stirred solution.[\[6\]](#)
- Stir the mixture at -20°C for 1.5 hours.[\[6\]](#)
- Dilute the reaction with dichloromethane and wash with 5% aqueous KHSO_4 .[\[6\]](#)
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.[\[6\]](#)

- The crude residue can then be further purified or deprotected using HCl in dioxane.[6]

Application in Drug Discovery: A Precursor to mGlu5 Modulators

While **tert-butyl 2,4-dioxopiperidine-1-carboxylate** does not have direct biological activity reported, it is a crucial intermediate in the synthesis of phenoxyethyl-dihydrothiazolopyridone derivatives.[1][2][3] These derivatives act as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2][3] mGlu5 PAMs are of significant interest for the potential treatment of cognitive disorders and schizophrenia.[7]

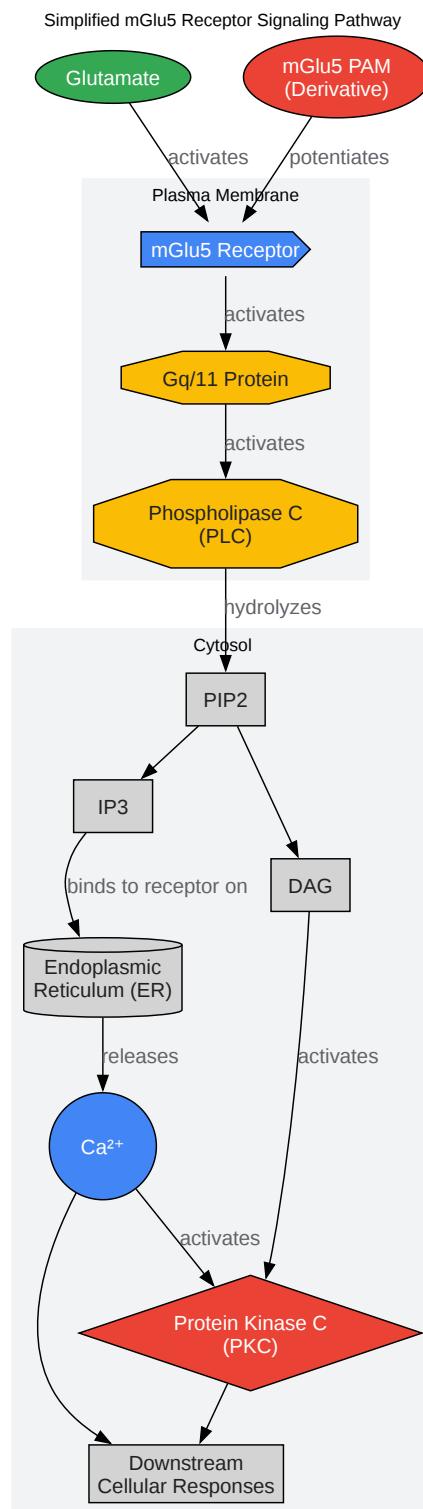
The mGlu5 Receptor Signaling Pathway

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon binding with the neurotransmitter glutamate, primarily signals through the Gq/11 protein. This initiates a cascade of intracellular events.

Key Steps in the mGlu5 Signaling Pathway:

- Activation: Glutamate binds to the mGlu5 receptor.
- G-Protein Coupling: The activated receptor couples with the Gq/11 protein.
- PLC Activation: The α -subunit of Gq/11 activates phospholipase C (PLC).
- PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).
- Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).
- Downstream Effects: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC) and other downstream signaling pathways, modulating neuronal excitability and synaptic plasticity.[8]

Positive allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate.[7]



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Caption: Simplified mGlu5 Receptor Signaling Pathway.

Experimental Protocols for mGlu5 Modulator Evaluation

Derivatives of **tert-butyl 2,4-dioxopiperidine-1-carboxylate** can be evaluated for their activity as mGlu5 PAMs using various in vitro assays.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to enhance the glutamate-induced increase in intracellular calcium in cells expressing the mGlu5 receptor.

Materials:

- HEK293 cells stably expressing the rat or human mGlu5 receptor
- Poly-D-lysine coated 96-well black-walled, clear-bottom plates
- Assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate)
- Fluo-4 AM calcium indicator dye
- Glutamate
- Test compound (dissolved in DMSO)

Procedure:

- Cell Plating: Seed the mGlu5-expressing HEK293 cells into the 96-well plates at a density of approximately 50,000 cells/well and incubate overnight.[\[7\]](#)
- Dye Loading: On the day of the assay, wash the cells and load them with the Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubation for about 1 hour at 37°C.
- Compound Addition: Add the test compound at various concentrations to the wells. To test for PAM activity, also add a sub-maximal concentration of glutamate (e.g., EC₂₀).

- Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.
- Data Analysis: Plot the concentration-response curves to determine the potency (EC_{50}) and efficacy of the test compound as a PAM.[\[7\]](#)

Radioligand Binding Assay

This assay is used to determine if a test compound binds to a specific allosteric site on the mGlu5 receptor.

Materials:

- Membranes prepared from cells expressing the mGlu5 receptor
- Radiolabeled allosteric modulator (e.g., $[^3H]$ MPEP or $[^3H]$ methoxyPEPy)
- Test compound
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[\[9\]](#)
- Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[\[10\]](#)
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[\[9\]](#)

- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Analyze the data to determine the ability of the test compound to displace the radioligand, from which the binding affinity (Ki) can be calculated.[\[7\]](#)

This technical guide provides a foundational understanding of **tert-butyl 2,4-dioxopiperidine-1-carboxylate** for its application in research and development. Its utility as a synthetic intermediate underscores the importance of such building blocks in the discovery of novel therapeutics targeting complex neurological disorders.

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